molecular formula C25H28N2O5Si B15142096 (2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

Cat. No.: B15142096
M. Wt: 464.6 g/mol
InChI Key: LDJBSUUNUJOJTI-XBYSBRQOSA-N
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Description

The compound (2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[64002,6]dodeca-8,11-dien-10-one is a complex organic molecule with a unique structure It features a tricyclic framework with multiple functional groups, including a tert-butyl(diphenyl)silyl ether, a hydroxyl group, and a diazatricyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one typically involves multiple steps. One common approach starts with the preparation of the diazatricyclic core, followed by the introduction of the tert-butyl(diphenyl)silyl ether and hydroxyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The tert-butyl(diphenyl)silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halides or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities. Its structural features could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one: shares similarities with other diazatricyclic compounds that have functional groups like silyl ethers and hydroxyl groups.

Uniqueness

  • The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups. This makes it distinct from other similar compounds and provides unique opportunities for research and application.

Properties

Molecular Formula

C25H28N2O5Si

Molecular Weight

464.6 g/mol

IUPAC Name

(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

InChI

InChI=1S/C25H28N2O5Si/c1-25(2,3)33(17-10-6-4-7-11-17,18-12-8-5-9-13-18)30-16-19-21(29)22-23(31-19)27-15-14-20(28)26-24(27)32-22/h4-15,19,21-23,29H,16H2,1-3H3/t19-,21-,22+,23-/m1/s1

InChI Key

LDJBSUUNUJOJTI-XBYSBRQOSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H]([C@H]4[C@@H](O3)N5C=CC(=O)N=C5O4)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(C4C(O3)N5C=CC(=O)N=C5O4)O

Origin of Product

United States

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